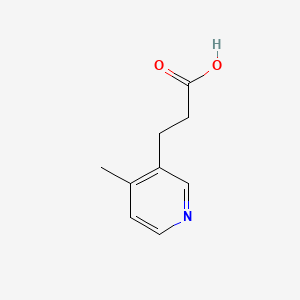

3-(4-Methylpyridin-3-yl)propanoic acid

Description

3-(4-Methylpyridin-3-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyridine ring substituted with a methyl group at the 4-position and a propanoic acid chain at the 3-position. The pyridine moiety may enhance electronic effects and bioavailability compared to phenyl-based derivatives, influencing interactions with biological targets .

Properties

IUPAC Name |

3-(4-methylpyridin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-4-5-10-6-8(7)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHZMMYMZLREKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668580 | |

| Record name | 3-(4-Methylpyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129483-51-8 | |

| Record name | 3-(4-Methylpyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpyridin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylpyridine with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

Oxidation: 3-(4-Carboxypyridin-3-yl)propanoic acid.

Reduction: 3-(4-Methylpyridin-3-yl)propanol.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-Methylpyridin-3-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

Industry: Utilized in the development of new materials, including polymers and coordination compounds.

Mechanism of Action

The mechanism of action of 3-(4-Methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Examples :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Key Features :

- Structure : Phenyl ring with chlorine and hydroxyl substituents.

- Activity : Demonstrated selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values: 8–32 µg/mL) .

- Source: Marine actinomycete Streptomyces coelicolor .

Chlorination enhances lipophilicity and antimicrobial potency compared to non-halogenated derivatives.

Quinoline-Based Propanoic Acid Derivatives

Example :

- 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid

Key Features :

- Structure: Quinoline ring with a ketone group and methyl substitution.

- Activity: Broad-spectrum antimicrobial activity attributed to Mg²⁺ cation complexation, mimicking fluoroquinolone mechanisms .

Comparison: The quinoline core may offer enhanced DNA gyrase inhibition compared to pyridine derivatives. However, the 4-oxo group introduces hydrogen-bonding capabilities absent in 3-(4-methylpyridin-3-yl)propanoic acid.

Sulfur-Containing Esters in Pineapple Aroma

Examples :

- 3-(Methylthio)propanoic acid methyl ester

- 3-(Methylthio)propanoic acid ethyl ester

Key Features :

- Structure: Propanoic acid esters with a methylthio group.

- Activity: Major contributors to pineapple aroma (OAVs: 1.7–88.7). Higher concentrations in Tainong No. 4 (622.49 µg·kg⁻¹) and French Polynesian pineapples (1140 µg·kg⁻¹) .

Comparison: Esterification increases volatility, making these compounds critical for fragrance applications.

Organotin(IV) Carboxylates with Propanoic Acid Ligands

Examples :

- Ph₃SnL1 (Oxaprozin derivative: 3-(4,5-diphenyloxazol-2-yl)propanoic acid)

- Ph₃SnL2 (4,5-bis(4-methoxyphenyl)oxazol-2-yl derivative)

Key Features :

- Structure: Propanoic acid linked to oxazole rings.

- Activity : Antiproliferative activity against cancer cells (IC₅₀: 0.100–0.758 µM). Ph₃SnL1 induces caspase-independent apoptosis in MCF-7 cells .

Comparison: The oxazole ring and tin coordination enhance cytotoxicity compared to pyridine-based acids.

Phenolic and Heterocyclic Derivatives

Examples :

- 3-(4-Hydroxyphenyl)propanoic acid (Cytotoxicity: 43.2% mortality in brine shrimp assay) .

- 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid (Isolated from Ephedra intermedia) .

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Structural-Activity Relationships: Pyridine vs. Phenyl: Pyridine derivatives may offer enhanced electronic interactions for antimicrobial or anticancer applications compared to phenyl analogs. Substituent Effects: Chlorine (lipophilicity), methylthio (aroma), and hydroxyl groups (cytotoxicity) significantly influence bioactivity.

- Research Gaps: Limited data on this compound’s direct biological activity. Potential for organometallic complexes (e.g., tin) to enhance cytotoxicity warrants exploration.

Biological Activity

3-(4-Methylpyridin-3-yl)propanoic acid, a compound characterized by the molecular formula CHNO, has garnered attention in various pharmacological studies due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 165.19 g/mol

- Structural Features : The compound features a pyridine ring that contributes to its biological interactions, particularly in receptor modulation.

This compound functions primarily as a modulator in various biological pathways. Its structural similarity to other known modulators allows it to interact with metabotropic glutamate receptors (mGluRs), which are crucial for neurotransmission and neuroplasticity.

- Metabotropic Glutamate Receptor Modulation : Research indicates that derivatives of this compound can act as negative allosteric modulators (NAMs) of mGluR5, which is implicated in conditions such as Parkinson's disease and anxiety disorders. For instance, a related compound PF470 demonstrated significant efficacy in preclinical models of l-DOPA-induced dyskinesia in nonhuman primates, highlighting the potential therapeutic applications of pyridine-based compounds in neurological disorders .

- Antioxidant Activity : Compounds similar to this compound have shown antioxidant properties, which may contribute to neuroprotection and reduce oxidative stress-related damage .

Biological Applications

The biological applications of this compound can be summarized as follows:

| Application | Description |

|---|---|

| Neurological Disorders | Potential use in treating Parkinson's disease and anxiety through mGluR modulation. |

| Antioxidant Effects | May reduce oxidative stress, providing neuroprotective benefits. |

| Antimicrobial Activity | Some derivatives exhibit antibacterial properties against various pathogens. |

Case Studies and Research Findings

- Preclinical Studies on Neuroprotection : A study involving PF470 revealed robust efficacy in reducing dyskinesia symptoms in Parkinsonian models. The study emphasized the importance of structure-activity relationships (SAR) in enhancing the potency and selectivity of these compounds .

- Antimicrobial Testing : In vitro studies have indicated that derivatives of this compound possess antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential for development as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.